1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-24-12-4-5-16(24)18-22-17(27-23-18)13-21-19(25)20-11-10-14-6-8-15(26-2)9-7-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCBBNGFGYYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves multi-step organic reactions. A typical synthetic route includes the following steps:
Formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid: : This step involves the esterification of pyrrole followed by ethylation.
Synthesis of the 1,2,4-oxadiazole ring: : The carboxylic acid derivative undergoes cyclization with an amidoxime compound under acidic conditions to form the 1,2,4-oxadiazole ring.
Coupling with 4-methoxyphenethylamine: : The oxadiazole derivative is reacted with 4-methoxyphenethylamine under basic conditions to form the intermediate product.
Final Urea Formation: : The intermediate product undergoes a reaction with isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
For industrial-scale production, optimizations such as the use of catalysts, continuous flow reactions, and solvent recovery systems are implemented to enhance yield and reduce costs. The use of automated synthesizers also ensures consistency and scalability of the compound production.
Chemical Reactions Analysis
Types of Reactions
1-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various types of reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized derivatives.
Reduction: : Yielding reduced forms of the compound, possibly altering the functional groups.
Substitution: : Particularly nucleophilic substitutions, which can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Nucleophiles like halides or amines under catalytic conditions.
Major Products
The major products formed depend on the specific reactions and conditions applied. Oxidation typically produces oxo derivatives, reduction leads to alcohol or amine derivatives, and substitution can introduce new functional groups into the molecule.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H24N4O3
- Molecular Weight : 360.43 g/mol
Structural Characteristics
The compound features a urea moiety linked to an oxadiazole and a methoxyphenethyl group, which are crucial for its biological activity. The presence of the pyrrolidine ring enhances its binding affinity to biological targets.
Antitumor Activity
Research indicates that derivatives of similar urea compounds exhibit significant antitumor effects. The compound has been tested against various cancer cell lines with promising results.
Case Study: Antitumor Efficacy
In vitro studies showed that compounds with structural similarities demonstrated:
- GI50 Values :
- Non-small lung cancer: 1.7 µM
- Prostate cancer: 15.9 µM
- Ovarian cancer: 25.9 µM
These results suggest a strong potential for development as an anticancer agent.
Antimicrobial Activity
The compound has also shown broad-spectrum antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
These findings indicate that it may be effective in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly influenced by its structure:
- The pyrrolidine ring enhances binding to target proteins involved in tumor growth.
- The oxadiazole moiety contributes to the compound's stability and bioactivity.
- Modifications in the methoxyphenethyl group can lead to variations in potency and selectivity.
Mechanism of Action
The exact mechanism of action of 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea depends on the application:
Biological Systems: : The compound can interact with cellular targets such as enzymes, receptors, and DNA, leading to altered cellular processes.
Therapeutic Effects: : It may inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Structural Analog 1: 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
Key Differences :
- Core Heterocycle: Compound 9a uses a pyrazole ring instead of 1,2,4-oxadiazole.
- Substituents : The 4-methoxyphenethyl group in the target compound introduces greater conformational flexibility compared to the rigid 3-methyl-1-phenylpyrazole in 9a.
Spectroscopy :
Structural Analog 2: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
Key Differences :
- Substituents : The trifluoromethyl and isobutylsulfonyl groups enhance hydrophobicity and metabolic resistance compared to the target compound’s 4-methoxyphenethyl group.
Pharmacological Implications :
- The morpholinoethyl group in this analog improves solubility (cLogP ~2.1) relative to the target compound’s cLogP ~3.5 (estimated), suggesting differences in bioavailability .
Structural Analog 3: 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas
Key Differences :
- Hydroxymethyl Substituent : These analogs feature a polar hydroxymethyl group on the pyrazole, enhancing aqueous solubility (e.g., logS ~-3.2 vs. the target’s logS ~-4.8).
- Synthetic Route : Prepared via azide-amine coupling, contrasting with the oxadiazole-focused synthesis of the target compound .
Research Findings and Data Tables
Table 1: Physicochemical and Spectroscopic Comparison
Table 2: Pharmacokinetic Predictions
| Parameter | Target Compound | Compound 9a | Hydroxymethylpyrazole Urea |
|---|---|---|---|
| cLogP | 3.5 | 2.8 | 1.9 |
| TPSA | 85 Ų | 78 Ų | 95 Ų |
| H-bond Donors | 2 | 2 | 3 |
Critical Analysis
- Advantages of Target Compound : The 1,2,4-oxadiazole ring offers superior metabolic stability over pyrazole analogs, while the 4-methoxyphenethyl group balances lipophilicity and binding specificity.
- Limitations : Reduced solubility compared to hydroxymethylpyrazole ureas may necessitate formulation optimization for in vivo applications .
Biological Activity
The compound 1-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrrole ring, an oxadiazole moiety, and a methoxyphenethyl group. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing pyrrole and oxadiazole derivatives. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored in vitro and in vivo. In a study focusing on similar oxadiazole derivatives, compounds demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating significant potency . The proposed mechanism includes the induction of apoptosis through activation of caspase pathways.
3. Anti-inflammatory Effects
Compounds with similar structural features have been noted for their anti-inflammatory properties. They may act as inhibitors of cyclooxygenase (COX) enzymes or modulate the production of pro-inflammatory cytokines . This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial activity of a series of pyrrole-based compounds against clinical isolates. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against resistant strains, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested alongside known chemotherapeutics on various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also enhanced the efficacy of existing drugs like doxorubicin . The combination therapy showed synergistic effects, suggesting a promising avenue for future cancer treatments.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial disruption has been observed in cancer cells treated with related derivatives.
- Enzyme Inhibition : Targeting specific enzymes involved in inflammation or tumor growth appears to be a common pathway for these compounds.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for preparing this urea derivative and related analogs?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route A : Reacting amines (e.g., 1-ethylpyrrole derivatives) with azides or oxadiazole precursors in anhydrous toluene under reflux, followed by solvent removal and crystallization from ethanol–acetic acid mixtures .
- Route B : Coupling pyrazolooxazinone intermediates with chloroform-dissolved amines under reflux, with subsequent purification via column chromatography .
For analogs, palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., using arylboronic acids) can introduce aromatic substituents, as demonstrated in pyrazole-based urea syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR/IR : Use - and -NMR to confirm urea linkage and substituent integration. IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm) and oxadiazole/pyrrole ring vibrations .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding networks (e.g., O–H⋯N interactions) stabilize packing, as seen in analogous pyrazole-urea derivatives .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-methoxyphenethyl group (e.g., replacing methoxy with halogens or alkyl chains) and assess bioactivity changes. Use Pd-catalyzed cross-coupling (as in pyrazole derivatives) to introduce diverse aryl groups .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) to quantify potency shifts. Statistical models (e.g., multivariate regression) correlate structural features with activity .
Q. How should researchers resolve contradictions in synthetic yield data across different methods?
- Methodological Answer :
- Controlled Comparisons : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to isolate yield-limiting factors. For example, toluene reflux (Route A) vs. chloroform (Route B) may affect oxadiazole ring stability .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, reagent stoichiometry) and optimize multi-step pathways .
Q. What advanced crystallization techniques are essential for resolving 3D configurations?
- Methodological Answer :
- High-Resolution Crystallography : Use synchrotron radiation for small, weakly diffracting crystals. SHELXD/SHELXE pipelines enable robust phasing, even for twinned crystals or low-symmetry space groups .
- Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., urea N–H⋯O motifs) to explain packing efficiency and polymorphism risks .
Q. How can researchers optimize multi-step synthesis using computational tools?
- Methodological Answer :
- Flow Chemistry Integration : Implement continuous-flow reactors for hazardous steps (e.g., azide formation), improving safety and reproducibility. Monitor intermediates via inline UV/IR spectroscopy .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent pairs, catalyst turnover) for novel analogs.
Q. What analytical approaches characterize polymorphic forms of this compound?
- Methodological Answer :
- PXRD and DSC : Compare powder X-ray diffraction patterns and differential scanning calorimetry thermograms to distinguish polymorphs. For example, varying O–H⋯N hydrogen-bond strengths may yield distinct melting profiles .
- Solvent Screening : Recrystallize from polar/non-polar solvent mixtures (e.g., ethanol vs. acetone) to isolate metastable forms, followed by stability testing under humidity/temperature stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
